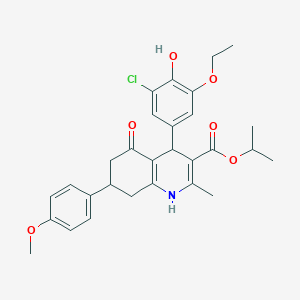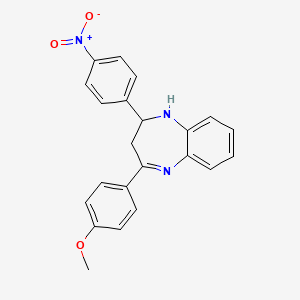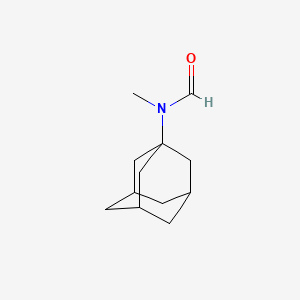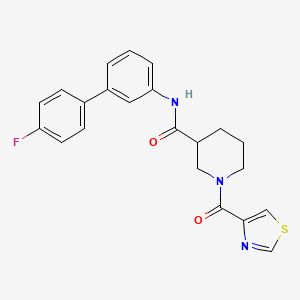![molecular formula C21H14O4 B4921371 7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound can exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, it has been reported that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition can result in the suppression of inflammation. Moreover, this compound has been found to interact with the estrogen receptor, which can result in the modulation of estrogen signaling.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, this compound has been found to possess anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can suppress the growth of tumors and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one in lab experiments include its potential applications in various scientific research fields, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, its instability under acidic conditions, and its potential interactions with other cellular targets.
Orientations Futures
There are several future directions for the research on 7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one. One of the future directions is to explore the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another future direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Moreover, the development of novel synthetic methods for this compound and its analogs can also be a future direction of research.
Méthodes De Synthèse
The synthesis of 7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can be achieved by using different methods. One of the common methods is the reaction of 7-hydroxy-2H-chromen-2-one with 2-naphthylglyoxaldehyde in the presence of a base catalyst. This reaction results in the formation of the desired compound with a good yield.
Applications De Recherche Scientifique
7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has shown potential applications in various scientific research fields. In medicine, this compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound has been found to possess insecticidal and antifungal properties. It has been reported that this compound can inhibit the growth of fungi and insects by disrupting their cell membranes. In material science, this compound has been found to possess fluorescent properties. It has been reported that this compound can be used as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-19(17-6-5-14-3-1-2-4-16(14)11-17)13-24-18-9-7-15-8-10-21(23)25-20(15)12-18/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQLEFKEHXJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921319.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)

![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
